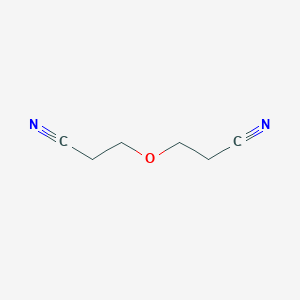
Éter bis(2-cianoetil)
Descripción general
Descripción
Bis(2-cyanoethyl) ether (BCEE) is an organic compound composed of two cyanoethyl ether molecules linked together by a single bond. BCEE is a colorless, flammable liquid with a sweet odor, and is used in various industrial applications, such as in the synthesis of pharmaceuticals, and as a solvent for paints, dyes, and resins. It is also used in the manufacture of synthetic rubber, as a fuel additive, and in the production of polymers.
Aplicaciones Científicas De Investigación
Éter bis(2-cianoetil), también conocido como éter 2-cianoetil, es un compuesto versátil con varias aplicaciones de investigación científica. Aquí hay un análisis exhaustivo centrado en aplicaciones únicas:
Componente de electrolito para baterías de litio
El éter bis(2-cianoetil) se utiliza como componente en electrolitos para baterías de litio debido a su capacidad para mejorar la conductividad iónica. Esta aplicación es crucial para desarrollar baterías de alto rendimiento con ciclos de carga-descarga y estabilidad mejorados .
Síntesis orgánica
Este compuesto sirve como intermedio en procesos de síntesis orgánica. Está involucrado en varias reacciones químicas donde sus grupos cianoetil se funcionalizan para formar moléculas más complejas, que se pueden utilizar en productos farmacéuticos, agroquímicos y otros productos químicos industriales .
Ciencia de los materiales
En ciencia de los materiales, el éter bis(2-cianoetil) se explora por su potencial en la creación de nuevos materiales con propiedades únicas, como una conductividad mejorada o patrones de reactividad específicos.
Cada una de estas aplicaciones demuestra la versatilidad e importancia del compuesto en la investigación científica en varios campos. La investigación y el desarrollo en curso en estas áreas continúan descubriendo nuevos potenciales para el éter bis(2-cianoetil).
Ionic conductivity of bis(2-cyanoethyl) ether-lithium salt and poly… 2-氰基乙醚 | 1656-48-0 - ChemicalBook
Safety and Hazards
Direcciones Futuras
Bis(2-cyanoethyl) ether has been used in the creation of a multiple-nitrile based lithium-salt liquid electrolyte . This electrolyte holds promise for use in electrochemical devices such as lithium-ion batteries . Future research may focus on optimizing this and other applications of Bis(2-cyanoethyl) ether.
Propiedades
IUPAC Name |
3-(2-cyanoethoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-3-1-5-9-6-2-4-8/h1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGCCTGNWPKXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044154 | |
| Record name | 2,2'-Dicyanodiethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White turnings; [Acros Organics MSDS] | |
| Record name | Cellulose, 2-cyanoethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20408 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1656-48-0, 9004-41-5 | |
| Record name | Bis(2-cyanoethyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1656-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Dicyanodiethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001656480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-cyanoethyl) ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanenitrile, 3,3'-oxybis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cellulose, 2-cyanoethyl ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Dicyanodiethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-oxydipropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyanoethyl Cellulose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-DICYANODIETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF1UOO2PHO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Cyanoethyl ether serves as a versatile building block in organic synthesis. For instance, it reacts with 2-isobutoxy-4,4,6-trimethyl-1,3,2-dioxaborinane to yield bis(5,6-dihydro-4,4,6-trimethyl-1,3-4H-oxazin-2-yl) derivatives. These intermediates can be further hydrolyzed to produce 4-amino-4-methyl-2-pentanol. []
ANone: While specific examples are limited in the provided research, 2-cyanoethyl ether likely participates in reactions with organometallic reagents due to the presence of the ether functionality. Further investigation is needed to explore its reactivity and potential applications in this context.
A: The presence of two nitrile groups in 2-cyanoethyl ether suggests potential as a bridging ligand in coordination chemistry. This property could lead to the formation of coordination polymers or metal-organic frameworks. []
A: 2-Cyanoethyl ether is often observed as a byproduct in the liquid-phase hydration of acrylonitrile to acrylamide. Its formation is particularly noticeable when using catalysts like iron, cobalt, nickel, or specific nickel oxide catalysts. [, , ]
A: Copper and silver catalysts demonstrate high selectivity towards acrylamide formation in acrylonitrile hydration. [] Conversely, catalysts like iron, cobalt, nickel, and certain nickel oxide catalysts lead to the formation of 2-cyanoethyl ether alongside acrylamide and ethylene cyanohydrin. [, , ] This difference in selectivity suggests a significant role of the catalyst's acid-base properties in directing the reaction pathway.
A: Research indicates a strong correlation between the acid-base properties of metal oxide catalysts and their selectivity in acrylonitrile hydration. Acidic catalysts, such as those exhibiting Lewis acidity, tend to favor the formation of acrylamide. [, ] Conversely, catalysts with pronounced basic sites promote the production of 2-cyanoethyl ether. [, ]
A: Infrared (IR) spectroscopic studies suggest that the adsorption mode of acrylonitrile on metal oxide catalysts plays a crucial role in determining product selectivity. Adsorption through the nitrile group (C≡N) favors acrylamide formation, while adsorption via the carbon-carbon double bond (C=C) leads to the production of 2-cyanoethyl ether and ethylene cyanohydrin. []
A: Gas chromatography (GC) coupled with appropriate detectors, such as flame ionization detectors (FID) or mass spectrometers (MS), is widely used to identify and quantify 2-cyanoethyl ether in complex mixtures. []
ANone: While the provided research articles do not delve into the specific toxicological profile of 2-cyanoethyl ether, it is crucial to handle this compound with caution. The presence of nitrile groups raises potential concerns regarding its metabolism and potential toxicity. Appropriate safety data sheets and handling procedures should always be consulted.
ANone: 2-Cyanoethyl ether (Bis(2-cyanoethyl) ether) has the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol. The molecule comprises two 2-cyanoethyl groups linked by an ether oxygen atom. Detailed spectroscopic data, such as NMR or IR spectra, would provide a more comprehensive structural characterization.
A: Exploring alternatives to 2-cyanoethyl ether depends heavily on the specific application. For its use as a building block in organic synthesis, alternative reagents with similar reactivity but potentially lower toxicity could be considered. In the case of acrylonitrile hydration, optimizing reaction conditions and catalyst selection can minimize 2-cyanoethyl ether formation, favoring acrylamide production. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)


![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)







![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)
